3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
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Overview
Description
“3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is a unique chemical compound with the empirical formula C11H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)CCN1CCc2ccccc12
. The InChI representation is 1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14)
. Physical And Chemical Properties Analysis
The molecular weight of “3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is 191.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Biological Activity of Schiff Bases
Schiff bases derived from indole-containing compounds, such as 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid, have been synthesized and studied for their antimicrobial activity. These compounds, characterized by various spectroscopic techniques, have shown remarkable antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Photochromic Behavior and Structural Studies
The photochromic behavior and structural properties of compounds containing the 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid moiety have been explored. For instance, the study of the crystal structure of photochromism compounds reveals significant insights into their structural differences and photochromic behaviors in solutions, which could have implications for developing photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).
Synthesis of Indole Derivatives
Research on the regioselective synthesis of bis(indolyl)propanoic acid derivatives through hydroarylation of propynoic acid derivatives with indoles highlights the potential for synthesizing biologically significant compounds. This process, catalyzed by iron(III), shows high regioselectivity and utility for creating compounds relevant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Crystallography and Amino Acid Studies
Crystallographic studies on compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid contribute to understanding the structural basis of amino acids and their derivatives. Such research aids in elucidating the molecular geometry and hydrogen bonding patterns, providing valuable insights for pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Inhibitory Potential and Therapeutic Agents
The synthesis and evaluation of indole-based hybrid oxadiazole scaffolds for their urease inhibitory potential indicate significant biological activity. Such studies not only demonstrate the compounds' effectiveness as enzyme inhibitors but also suggest their potential as therapeutic agents in drug design (Nazir et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAXSGZAIUCQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349435 |
Source
|
Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
CAS RN |
99855-02-4 |
Source
|
Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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